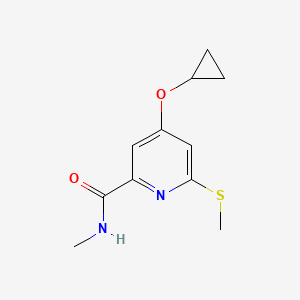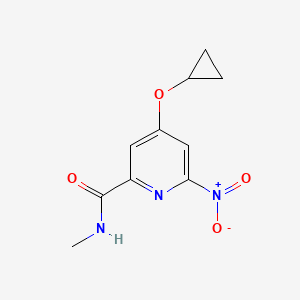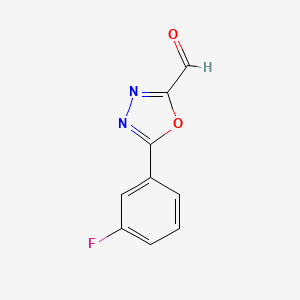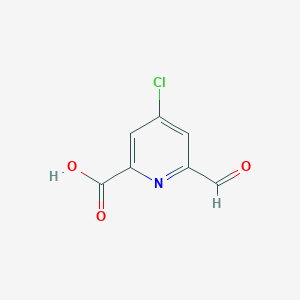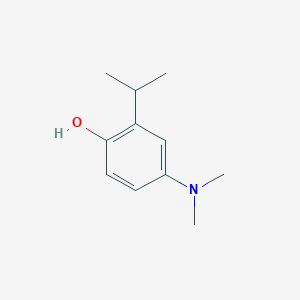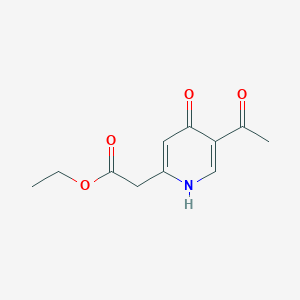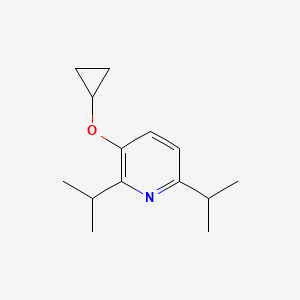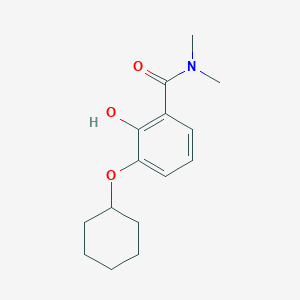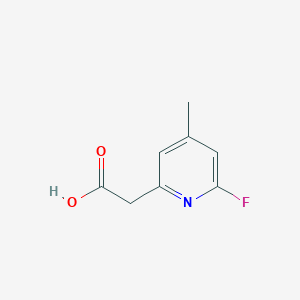
2-Fluoro-4-methylpyridine-6-acetic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-Fluoro-4-methylpyridine-6-acetic acid is a fluorinated pyridine derivative. Fluorinated pyridines are known for their unique physical, chemical, and biological properties due to the presence of the strong electron-withdrawing fluorine atom in the aromatic ring. This compound is of interest in various fields, including medicinal chemistry, agrochemicals, and material science .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2-Fluoro-4-methylpyridine-6-acetic acid typically involves the fluorination of pyridine derivatives. One common method is the reaction of 2-amino-6-methylpyridine with fluorinating agents to produce 2-fluoro-6-methylpyridine, followed by further functionalization to introduce the acetic acid moiety . The reaction conditions often involve the use of strong bases and controlled temperatures to ensure selective fluorination and subsequent reactions.
Industrial Production Methods
Industrial production of fluorinated pyridines, including this compound, leverages high availability of fluorinated synthetic blocks and effective fluorinating reagents. The process is optimized for high yield and purity, often involving multiple steps of purification and quality control .
Analyse Chemischer Reaktionen
Types of Reactions
2-Fluoro-4-methylpyridine-6-acetic acid undergoes various chemical reactions, including:
Substitution Reactions: The fluorine atom can be substituted with other nucleophiles under appropriate conditions.
Oxidation and Reduction: The compound can participate in oxidation and reduction reactions, altering the oxidation state of the pyridine ring.
Coupling Reactions: It can undergo coupling reactions, such as Suzuki-Miyaura coupling, to form more complex molecules.
Common Reagents and Conditions
Nucleophiles: Typical nucleophiles include fluoride ions, hydroxylamine, and organometallic reagents.
Catalysts: Palladium and nickel catalysts are commonly used in coupling reactions.
Oxidizing and Reducing Agents: Various oxidizing agents like hydrogen peroxide and reducing agents like sodium borohydride are used depending on the desired transformation
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, coupling reactions can produce biaryl compounds, while substitution reactions can yield a variety of substituted pyridines .
Wissenschaftliche Forschungsanwendungen
2-Fluoro-4-methylpyridine-6-acetic acid has several scientific research applications:
Medicinal Chemistry: It is used as a building block for the synthesis of pharmaceuticals, particularly those targeting specific enzymes or receptors.
Agrochemicals: The compound is used in the development of pesticides and herbicides due to its biological activity.
Material Science: It is used in the synthesis of advanced materials with unique properties, such as high thermal stability and resistance to degradation.
Wirkmechanismus
The mechanism of action of 2-Fluoro-4-methylpyridine-6-acetic acid involves its interaction with specific molecular targets. The fluorine atom’s electron-withdrawing effect can influence the compound’s binding affinity and specificity towards enzymes or receptors. This can modulate various biochemical pathways, leading to the desired therapeutic or biological effects .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
2-Fluoropyridine: A simpler fluorinated pyridine with similar reactivity but lacking the acetic acid moiety.
4-Methylpyridine: A methyl-substituted pyridine without fluorination.
2-Fluoro-6-methylpyridine: A closely related compound differing only by the absence of the acetic acid group.
Uniqueness
2-Fluoro-4-methylpyridine-6-acetic acid is unique due to the combination of fluorine and acetic acid functionalities, which confer distinct chemical and biological properties. This makes it a valuable compound in various research and industrial applications .
Eigenschaften
Molekularformel |
C8H8FNO2 |
|---|---|
Molekulargewicht |
169.15 g/mol |
IUPAC-Name |
2-(6-fluoro-4-methylpyridin-2-yl)acetic acid |
InChI |
InChI=1S/C8H8FNO2/c1-5-2-6(4-8(11)12)10-7(9)3-5/h2-3H,4H2,1H3,(H,11,12) |
InChI-Schlüssel |
LJZLITAETWVFAR-UHFFFAOYSA-N |
Kanonische SMILES |
CC1=CC(=NC(=C1)F)CC(=O)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


